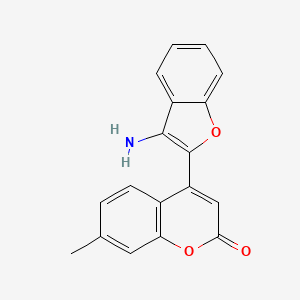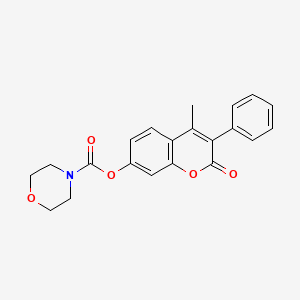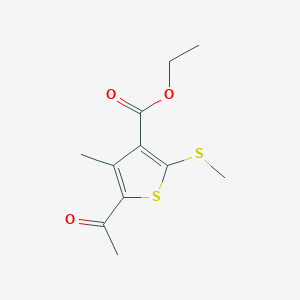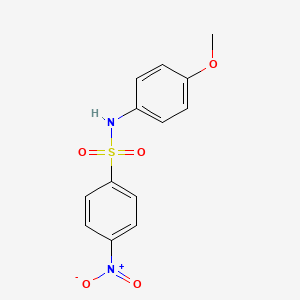![molecular formula C10H7F3N4O B2490251 1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone} CAS No. 338416-87-8](/img/structure/B2490251.png)
1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of aromatic hydrazones like 1H-pyrazole-4,5-dione derivatives often involves the Japp-Klingemann reaction, utilizing diazotized amines and carbonyl compounds. For instance, a related compound was synthesized using diazotized 4-aminoantipyrine and Meldrum's acid, showcasing the versatility of this approach in creating complex hydrazone structures (Kumar, Sadasivan, & Biju, 2018).
Molecular Structure Analysis
Aromatic hydrazones exhibit interesting structural characteristics, including azo/enol-hydrazone tautomerism, which can be influenced by pH. Structural elucidation often relies on techniques like UV–Visible, 1H NMR, ESR, and Mass spectral analysis. The structure of these compounds in the solid state and in solution can provide insights into their reactivity and potential as ligands in complex formations (Kumar, Sadasivan, & Biju, 2018).
Chemical Reactions and Properties
Aromatic hydrazones are known for their ability to form complexes with metals, acting as univalent tridentate ligands. The stoichiometry of these complexes often exhibits a 1:2 (M:L) ratio, highlighting the compound's capacity to interact with 3d-metal ions. This property is essential for the synthesis of metal complexes with potential antioxidant and antimicrobial activities (Kumar, Sadasivan, & Biju, 2018).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
1H-pyrazole derivatives, including those similar to the specified compound, have been synthesized and characterized in various studies. For instance, Kumar et al. (2018) synthesized an aromatic hydrazone using the Japp-Klingemann reaction, exploring its antioxidant and antimicrobial properties (Kumar, Biju, & Sadasivan, 2018). Similarly, Pettinari et al. (2018) designed pyrazolone-based hydrazone ligands for ruthenium(II)-arene complexes, investigating their anticancer activity (Pettinari, Marchetti, Di Nicola, Pettinari, Galindo, Petrelli, Cappellacci, Cuccioloni, Bonfili, Eleuteri, Guedes da Silva, & Pombeiro, 2018).
Biological Studies
Several studies have examined the biological properties of 1H-pyrazole derivatives. Bekhit et al. (2014) evaluated the anti-malarial and antileishmanial activities of 1H-pyrazole derivatives, discovering promising therapeutic potentials (Bekhit, Haimanot, & Hymete, 2014). In another study, Kumar et al. (2017) described the multicomponent synthesis of molecular hybrids containing pyrazole and thiazole moieties, assessing their apoptosis-inducing abilities (Kumar, Duhan, Kadyan, Bhardwaj, Saraf, & Mittal, 2017).
Chemical Reactions and Derivatives
The reactions and synthesis of derivatives of 1H-pyrazole compounds have been a focus of several studies. For instance, Şener et al. (2002) explored the reactions of cyclic oxalyl compounds with hydrazines, synthesizing various derivatives of 1H-pyrazole-3-carboxylic acid (Şener, Şener, Bildmci, Kasımoğulları, & Akçamur, 2002). Additionally, Zora et al. (2016) described a synthetic method for 4-(phenylselanyl)pyrazoles, highlighting the potential for biological activities (Zora, Demirci, Kıvrak, & Kelgokmen, 2016).
Mecanismo De Acción
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that leads to a variety of cellular responses.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by similar compounds , it can be inferred that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
The wide range of biological activities exhibited by similar compounds suggests that this compound could have diverse effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
4-[[2-(trifluoromethyl)phenyl]diazenyl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O/c11-10(12,13)6-3-1-2-4-7(6)15-16-8-5-14-17-9(8)18/h1-5H,(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKPIJOMPAWRGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=NC2=CNNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201157341 |
Source


|
| Record name | 4-[(2-(Trifluoromethyl)phenyl)hydrazono]-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201157341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338416-87-8 |
Source


|
| Record name | 4-[(2-(Trifluoromethyl)phenyl)hydrazono]-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201157341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate;hydrochloride](/img/structure/B2490168.png)
![1-[(4-Chlorophenyl)methyl]-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2490169.png)

![3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2490171.png)
![4-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid](/img/structure/B2490173.png)


![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2490180.png)

![1-(4-fluorobenzyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2490183.png)
![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2490185.png)


